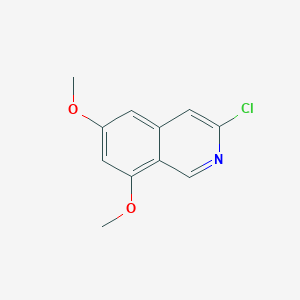
3-Chloro-6,8-dimethoxyisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6,8-dimethoxyisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Applications
Organic Synthesis:
3-Chloro-6,8-dimethoxyisoquinoline serves as a vital building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. The compound can undergo nucleophilic substitutions, cyclizations, and other transformations, making it a versatile precursor in the synthesis of isoquinoline derivatives and related compounds .
Dyes and Pigments:
In industrial applications, this compound is also employed in the synthesis of dyes and pigments. The unique chemical properties of isoquinoline derivatives contribute to their effectiveness as colorants in various materials.
Biological Applications
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential uses in developing new antimicrobial agents .
Anticancer Activity:
The compound has been investigated for its anticancer properties. Isoquinoline derivatives are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may inhibit certain kinases or affect DNA interactions, leading to reduced tumor growth in vitro .
Neuroprotective Effects:
There is growing interest in the neuroprotective effects of isoquinoline compounds. Some studies suggest that this compound may play a role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial for conditions like neurodegenerative diseases .
Medicinal Applications
Drug Development:
The compound has been explored as a lead structure for drug development due to its diverse pharmacological activities. Its potential as a therapeutic agent is being investigated for various conditions, including cancer and infectious diseases. The ability to modify its structure allows researchers to optimize its efficacy and reduce toxicity .
Case Studies:
Several case studies have highlighted the compound's potential:
- Anticancer Research: A study demonstrated that derivatives of isoquinoline could significantly reduce cell viability in cancer cell lines, indicating a pathway for developing new anticancer drugs based on this compound .
- Neuroprotective Studies: Another study investigated the neuroprotective effects of isoquinoline derivatives against oxidative stress-induced cell death, suggesting that modifications could enhance protective properties against neurodegeneration .
Summary Table of Applications
特性
CAS番号 |
13388-76-6 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC名 |
3-chloro-6,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-3-7-4-11(12)13-6-9(7)10(5-8)15-2/h3-6H,1-2H3 |
InChIキー |
BIULUAPDABAFAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
正規SMILES |
COC1=CC(=C2C=NC(=CC2=C1)Cl)OC |
Key on ui other cas no. |
13388-76-6 |
同義語 |
3-CHLORO-6,8-DIMETHOXYISOQUINOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















